molecular formula C24H17N B13127208 (E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine CAS No. 13974-79-3

(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine

Cat. No.: B13127208
CAS No.: 13974-79-3
M. Wt: 319.4 g/mol
InChI Key: ANBJXMZQKPJSMF-UHFFFAOYSA-N
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Description

(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine is an organic compound that features a naphthalene ring and a fluorene moiety connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine typically involves the condensation reaction between 9H-fluoren-2-amine and naphthalen-1-carbaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(Naphthalen-2-ylmethylene)-9H-fluoren-2-amine: Similar structure but with the naphthalene ring attached at a different position.

    N-(Naphthalen-1-ylmethylene)-aniline: Lacks the fluorene moiety, making it less complex.

    N-(Naphthalen-1-ylmethylene)-benzylamine: Contains a benzyl group instead of the fluorene moiety.

Uniqueness

(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine is unique due to the presence of both naphthalene and fluorene rings, which contribute to its distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific aromatic interactions and stability.

Properties

CAS No.

13974-79-3

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-1-naphthalen-1-ylmethanimine

InChI

InChI=1S/C24H17N/c1-3-10-22-17(6-1)8-5-9-19(22)16-25-21-12-13-24-20(15-21)14-18-7-2-4-11-23(18)24/h1-13,15-16H,14H2

InChI Key

ANBJXMZQKPJSMF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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